molecular formula C23H22N2OS B3486115 N-[(dibenzylamino)carbonothioyl]-3-methylbenzamide

N-[(dibenzylamino)carbonothioyl]-3-methylbenzamide

Cat. No.: B3486115
M. Wt: 374.5 g/mol
InChI Key: SIOCDYPZBIVBHE-UHFFFAOYSA-N
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Description

“N-[(dibenzylamino)carbonothioyl]-3-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical chemistry with various biological activities . The dibenzylamine part is a structural component found in many chemical compounds with diverse properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions involving carbonyl compounds and amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These methods can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the benzamide and dibenzylamine parts may undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzamide derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets provide information on hazards, handling, storage, and emergency procedures .

Properties

IUPAC Name

N-(dibenzylcarbamothioyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-18-9-8-14-21(15-18)22(26)24-23(27)25(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOCDYPZBIVBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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